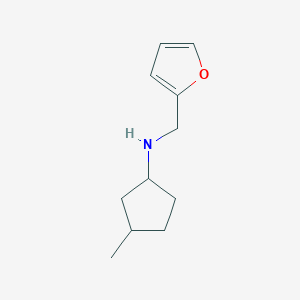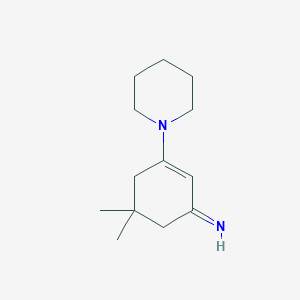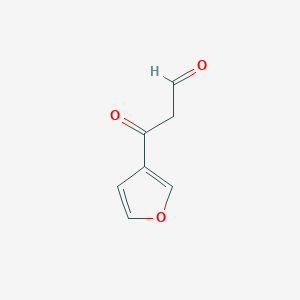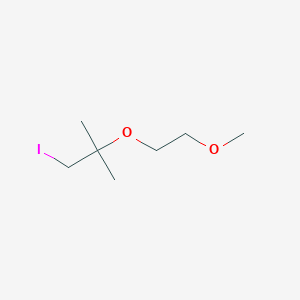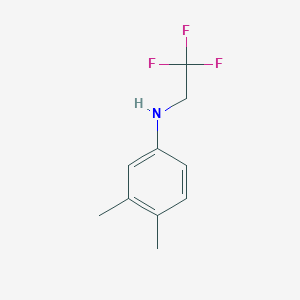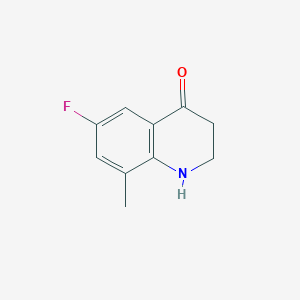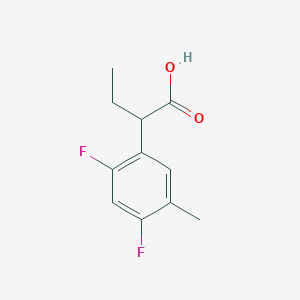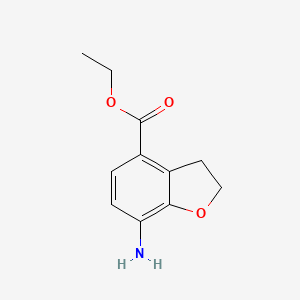![molecular formula C12H12ClNO5S B13067938 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a phthalimide moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .
Common Reagents and Conditions
Amines: The reaction with amines typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Alcohols: The reaction with alcohols can be catalyzed by a base, such as pyridine, to facilitate the formation of sulfonate esters.
Thiols: The reaction with thiols often requires a base, such as sodium hydroxide, to promote the formation of sulfonate thioesters.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: The compound is explored for its potential to create bioactive molecules, particularly in the development of sulfonamide-based drugs.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid . The resulting sulfonamide, sulfonate ester, or sulfonate thioester can then interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar structure but features a propanoyl chloride group instead of a sulfonyl chloride group.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound contains a methyl ester group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride lies in its ability to introduce sulfonyl groups into organic molecules, which can significantly alter their reactivity and biological activity. This makes it a valuable tool in the synthesis of sulfonamide-based drugs and other bioactive molecules .
Properties
Molecular Formula |
C12H12ClNO5S |
|---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO5S/c1-8(7-20(13,17)18)6-19-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
JDIPKSPGQBBUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


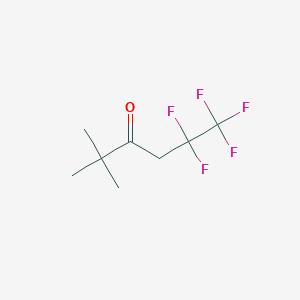
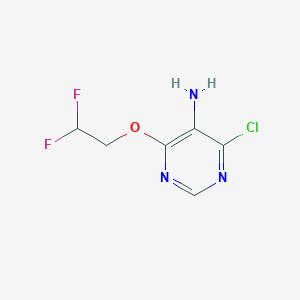
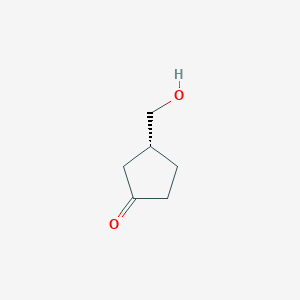
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
